molecular formula C12H4Br6O B145991 2,2',4,4',5,5'-Hexabromodiphenyl ether CAS No. 68631-49-2

2,2',4,4',5,5'-Hexabromodiphenyl ether

Cat. No. B145991
CAS RN: 68631-49-2
M. Wt: 643.6 g/mol
InChI Key: RZXIRSKYBISPGF-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,5’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is an organobromine compound and an aromatic ether . The molecular formula is C12H4Br6O and the molecular weight is 643.58 .


Molecular Structure Analysis

The molecular structure of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with six bromine atoms attached to the carbon atoms in the phenyl rings .


Physical And Chemical Properties Analysis

The boiling point of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether is 453 °C. It has a density of 2.502±0.06 g/cm3. It is sparingly soluble in chloroform and slightly soluble in ethyl acetate .

Scientific Research Applications

Flame Retardant

BDE-153 is a type of polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant . It is added to a variety of consumer products, including electronics, textiles, and furniture, to slow the spread of fire.

Toxicology Research

BDE-153 is a subject of interest in toxicology research. Studies have been conducted to understand its effects on human health and the environment . These studies help inform regulations and guidelines for the safe use and disposal of PBDEs.

Genetic Toxicity Evaluation

BDE-153 has been evaluated for genetic toxicity using the Salmonella/E.coli Mutagenicity Test or Ames Test . This test is used to determine the mutagenic potential of a substance, i.e., its ability to cause genetic mutations.

Chemical Reference Material

BDE-153 is used as a reference material in analytical chemistry . Laboratories use it to calibrate their instruments and validate their methods when analyzing samples for PBDE content.

Thermophysical Research

The thermophysical properties of BDE-153, such as its enthalpy of vaporization, have been studied . This information is useful in various fields, including material science, chemical engineering, and environmental science.

Mechanism of Action

Target of Action

2,2’,4,4’,5,5’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) used as a flame retardant As a pbde, it is known to interact with various biological systems, potentially affecting thyroid hormone regulation and neurodevelopment .

Mode of Action

As a PBDE, it is known to bioaccumulate in organisms and persist in the environment . It is suggested that PBDEs may disrupt endocrine function, particularly thyroid hormone regulation, and may have neurotoxic effects .

Biochemical Pathways

Pbdes in general are known to disrupt endocrine function and may interfere with thyroid hormone regulation . This could potentially affect a variety of downstream biochemical pathways related to growth, development, and metabolism.

Pharmacokinetics

As a pbde, it is known to bioaccumulate in organisms and persist in the environment . This suggests that it may have a long biological half-life and may be slowly metabolized and excreted.

Result of Action

Exposure to pbdes has been associated with neurotoxic effects and endocrine disruption, particularly affecting thyroid hormone regulation . These effects could potentially lead to a variety of health effects, including developmental delays and cognitive impairments.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether. As a persistent organic pollutant (POP), it is resistant to environmental degradation and can accumulate in the environment over time . Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and activity. Furthermore, its bioavailability and effects can be influenced by factors such as the organism’s age, diet, and overall health status.

Safety and Hazards

2,2’,4,4’,5,5’-Hexabromodiphenyl ether is classified as a dangerous substance. It has hazard statements H225, H304, H315, H336, and H410. Precautionary statements include P210, P261, P273, P301+P310, P331, and P501 . It poses a significant risk to humans and animals that consume it .

properties

IUPAC Name

1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIRSKYBISPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4030047
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,2',4,4',5,5'-Hexabromodiphenyl ether

CAS RN

68631-49-2
Record name BDE 153
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68631-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexabrominated diphenyl ether 153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX58WCQ511
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157.6 °C
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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